molecular formula C13H14BrNO B7891933 1-(4-bromophenyl)-N-cyclopropylcyclopropane-1-carboxamide

1-(4-bromophenyl)-N-cyclopropylcyclopropane-1-carboxamide

Cat. No.: B7891933
M. Wt: 280.16 g/mol
InChI Key: BVLLBMNVWVXBNG-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-N-cyclopropylcyclopropane-1-carboxamide is an organic compound characterized by the presence of a bromophenyl group attached to a cyclopropyl ring, which is further connected to a cyclopropane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-N-cyclopropylcyclopropane-1-carboxamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenyl compounds to obtain 4-bromophenyl intermediates.

    Cyclopropylation: The bromophenyl intermediate is then subjected to cyclopropylation reactions to introduce the cyclopropyl group.

    Amidation: The final step involves the amidation reaction where the cyclopropylated intermediate is reacted with cyclopropane carboxylic acid to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as the use of specific catalysts, controlled temperatures, and pressures to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-N-cyclopropylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used.

    Coupling Reactions: Reagents include boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(4-Bromophenyl)-N-cyclopropylcyclopropane-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-cyclopropylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The cyclopropyl groups may enhance the compound’s stability and binding affinity to its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-N-cyclopropylmethanamine
  • 1-(4-Bromophenyl)-N-cyclopropylacetamide
  • 1-(4-Bromophenyl)-N-cyclopropylpropionamide

Comparison: 1-(4-Bromophenyl)-N-cyclopropylcyclopropane-1-carboxamide is unique due to the presence of two cyclopropyl groups, which may confer distinct chemical and biological properties compared to its analogs. The additional cyclopropyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(4-bromophenyl)-N-cyclopropylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO/c14-10-3-1-9(2-4-10)13(7-8-13)12(16)15-11-5-6-11/h1-4,11H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLLBMNVWVXBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2(CC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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